1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

Description

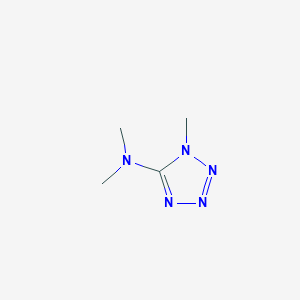

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,1-trimethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFQARTWKYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n,1 Trimethyl 1h Tetrazol 5 Amine

Advanced Synthetic Approaches to N-Substituted 1H-Tetrazol-5-amines

The formation of the N-substituted 1H-tetrazol-5-amine scaffold relies on modern organic synthesis techniques, including cycloaddition reactions, multicomponent strategies, and sophisticated alkylation protocols.

The construction of the 5-aminotetrazole (B145819) ring system is commonly achieved through the [3+2] cycloaddition of an azide (B81097) source with a cyanamide derivative. This method is a cornerstone for creating the fundamental tetrazole core. The reaction involves the addition of an azide, such as sodium azide, to a disubstituted cyanamide (e.g., dimethylcyanamide). The use of catalysts, often Lewis acids like zinc salts, can facilitate the reaction by activating the nitrile group towards nucleophilic attack by the azide ion. The reaction of dimethylcyanamide with sodium azide would directly yield the sodium salt of 5-(dimethylamino)-1H-tetrazole, which can then be methylated in a subsequent step.

Alternative approaches involve starting with 5-aminotetrazole itself, which is synthesized from the reaction of cyanamide and hydrazoic acid. This precursor then undergoes a series of methylation steps to yield the final product.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. The Ugi-azide reaction is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. researchgate.netresearchgate.net This one-pot reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, TMSN₃). researchgate.net The process proceeds through the formation of an iminium ion, which is then attacked by the isocyanide and subsequently the azide anion, followed by an intramolecular cyclization to form the tetrazole ring. researchgate.net

While the classic Ugi-azide reaction leads to a substituent at the 5-position derived from the isocyanide component, modifications of this strategy could be envisioned to incorporate an amino group. This approach allows for significant molecular diversity and is often conducted under mild, catalyst-free conditions, making it a powerful tool in combinatorial chemistry. organic-chemistry.org

Once the 5-aminotetrazole core is formed, the next critical step is the introduction of methyl groups. Catalytic N-methylation offers a refined method for this transformation. Modern catalytic systems, including those based on transition metals like ruthenium or iridium, can utilize methanol as a C1 source for the N-methylation of amines under relatively mild conditions. Photocatalytic methods using catalysts such as palladium-loaded titanium dioxide (Pd/TiO₂) have also emerged for the N-methylation of amines in heteroaromatic systems. These catalytic approaches provide an alternative to traditional alkylating agents, often with higher selectivity and better functional group tolerance.

Achieving the specific 1,N,N-trimethyl substitution pattern requires precise control over the regioselectivity of the alkylation steps. The tetrazolate anion, formed by deprotonation of the ring, has two nucleophilic nitrogen atoms (N1 and N2), leading to potential isomer formation upon alkylation. Similarly, the exocyclic amino group must be dimethylated.

A plausible strategy involves a stepwise methylation process:

Formation of 1-methyl-5-aminotetrazole: Starting with 5-aminotetrazole, a regioselective methylation at the N1 position is performed. Reaction conditions can be tuned to favor N1-alkylation over N2-alkylation. For instance, using dimethyl sulfate in an aqueous sodium hydroxide solution has been shown to produce 1-methyl-5-aminotetrazole with good selectivity. google.com

Dimethylation of the exocyclic amino group: The resulting 1-methyl-5-aminotetrazole can then undergo further methylation to dimethylate the 5-amino group. This step must be carefully controlled to avoid quaternization of the tetrazole ring nitrogens, which can occur with strong methylating agents like methyl iodide, leading to the formation of energetic tetrazolium salts. nih.gov Proton magnetic resonance spectra can be utilized to confirm the location of methyl groups on the ring and the exocyclic amine. rsc.org

The table below illustrates potential methylating agents and the primary products expected during the synthesis, highlighting the importance of regiocontrol.

| Precursor | Methylating Agent | Typical Conditions | Primary Product | Key Challenge |

|---|---|---|---|---|

| 5-Aminotetrazole | Dimethyl Sulfate (DMS) | Aqueous NaOH, controlled temperature | 1-Methyl-5-aminotetrazole | Minimizing the formation of the 2-methyl isomer. |

| 1-Methyl-5-aminotetrazole | Formaldehyde/Formic Acid (Eschweiler-Clarke reaction) | Reflux | N,N,1-Trimethyl-1H-tetrazol-5-amine | Ensuring complete dimethylation without side reactions. |

| 1-Methyl-5-aminotetrazole | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), polar aprotic solvent | 1,4-Dimethyl-5-(methylimino)-4,5-dihydro-1H-tetrazole or Tetrazolium salts | High risk of over-methylation and ring quaternization. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and regioselectivity of the desired N,N,1-trimethyl-1H-tetrazol-5-amine, careful optimization of reaction parameters is essential.

Solvent choice and temperature play a critical role in directing the outcome of N-alkylation on the tetrazole ring. The regioselectivity between N1 and N2 alkylation is influenced by the nature of the reacting species. In solution, the tetrazolide anion can exist as a free anion, a contact ion pair, or a solvent-separated ion pair.

Solvent: Polar aprotic solvents like DMF or acetonitrile often favor N2-alkylation, whereas polar protic solvents can influence the equilibrium between the different ionic species. The choice of solvent can therefore be a tool to steer the reaction towards the desired N1-methylated intermediate.

Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N1-substituted product. Conversely, lower temperatures may favor the kinetically controlled N2-isomer. Therefore, precise temperature control is crucial during the initial methylation of 5-aminotetrazole to maximize the yield of the 1-methyl precursor.

The table below summarizes how reaction parameters can be adjusted to optimize the synthesis.

| Parameter | Condition | Effect on N-Alkylation of Tetrazole Ring | Rationale |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Often favors N2-alkylation. | Stabilizes the transition state leading to the N2 isomer. |

| Polar Protic (e.g., Water, Ethanol) | Can favor N1-alkylation. | Solvation effects can alter the nucleophilicity of the N1 and N2 positions. | |

| Temperature | Low Temperature | May favor the kinetically controlled N2-product. | The reaction proceeds via the lowest energy activation barrier. |

| High Temperature | Generally favors the thermodynamically stable N1-product. | Allows the system to overcome higher activation barriers to reach the more stable product. |

Catalyst Screening and Performance Evaluation in Aminotetrazole Synthesis

The synthesis of the aminotetrazole core and its derivatives is often facilitated by catalysts that promote the [3+2] cycloaddition reaction or other transformation steps. A range of catalysts have been screened to improve reaction yields, reduce reaction times, and provide milder, more environmentally benign conditions.

Several metal-based catalysts have proven effective. Bismuth nitrate (Bi(NO₃)₃·5H₂O) serves as a non-toxic and efficient thiophilic Lewis acid for synthesizing 1-substituted 5-aminotetrazoles. acs.org It promotes the conversion of thioureas with sodium azide, often under microwave heating, which significantly shortens reaction times and simplifies workup. acs.org Zinc salts are also widely used, particularly for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide in aqueous media. organic-chemistry.org More recently, nanocatalysts have gained attention for their high efficiency and recyclability. amerigoscientific.com These include copper-based nanocatalysts and magnetic nanoparticles (e.g., Fe₃O₄-based) functionalized with catalytic species, which facilitate the synthesis under solvent-free or green solvent conditions. amerigoscientific.com

Organocatalysts and other metal compounds have also been evaluated. Ytterbium triflate (Yb(OTf)₃) has been successfully employed to catalyze the reaction between amines, triethyl orthoformate, and sodium azide to yield 1-substituted tetrazoles. organic-chemistry.org This method is notable for its good yields and applicability to a range of primary amines. organic-chemistry.orgresearchgate.net

The performance of these catalysts varies depending on the specific substrates and reaction conditions. Factors such as solvent, temperature, and catalyst loading are optimized to maximize the yield and purity of the desired aminotetrazole product.

| Catalyst | Substrate(s) | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Thioureas/Isothiocyanates, Amines, NaN₃ | Cycloaddition/Desulfurization | Non-toxic, high yields, short reaction times (microwave-assisted) | acs.org |

| Zinc Salts (e.g., ZnCl₂) | Nitriles, Thiocyanates, Cyanamides, NaN₃ | [3+2] Cycloaddition | Broad substrate scope, effective in water | organic-chemistry.org |

| Ytterbium Triflate (Yb(OTf)₃) | Amines, Triethyl Orthoformate, NaN₃ | Three-Component Reaction | Good yields for 1-substituted tetrazoles | organic-chemistry.org |

| Nanocatalysts (e.g., Cu-based, Fe₃O₄-based) | Nitriles, Aldehydes, NaN₃ | [3+2] Cycloaddition | High efficiency, recyclability, environmentally friendly | amerigoscientific.com |

Synthesis of Precursors and Intermediates for N,N,1-Trimethyl-1H-Tetrazol-5-amine

A direct synthesis for N,N,1-trimethyl-1H-tetrazol-5-amine is not commonly reported; therefore, its preparation relies on a sequential synthesis involving key precursors and intermediates. The primary building block is the 5-aminotetrazole ring, which is subsequently methylated at the desired positions.

The initial precursor, 5-aminotetrazole, is typically synthesized via the reaction of cyanamide with hydrazoic acid. google.com For safety and practicality, this is often performed using sodium azide and an acid. google.com

The key intermediate in the pathway to the target compound is 1-methyl-5-aminotetrazole . The synthesis of this intermediate involves the selective N-methylation of the 5-aminotetrazole ring. A common method utilizes dimethyl sulfate as the methylating agent in an aqueous sodium hydroxide solution. google.com In this process, 5-aminotetrazole monohydrate is dissolved in an aqueous NaOH solution, followed by the addition of dimethyl sulfate. google.com The reaction is heated to yield 1-methyl-5-aminotetrazole. google.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired N1-methylated isomer over the N2-methylated byproduct (2-methyl-5-aminotetrazole). google.com One patented method reports a yield of 78.1% for the 1-methyl isomer. google.com

| Reactant(s) | Reagent(s) | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 5-Aminotetrazole Monohydrate | Dimethyl Sulfate, Sodium Hydroxide | Aqueous solution, 88-93 °C, 1.5-4.5h | 1-Methyl-5-aminotetrazole | 78.1% | google.com |

Once the intermediate 1-methyl-5-aminotetrazole is obtained, the final step is the exhaustive methylation of the exocyclic amino group to form the N,N-dimethylamino moiety. This transformation can be achieved using standard N-alkylation procedures for primary amines. The reaction would typically involve treating 1-methyl-5-aminotetrazole with at least two equivalents of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to neutralize the acid generated during the reaction. The choice of base and solvent is critical to ensure complete dimethylation without promoting undesired side reactions on the tetrazole ring.

Synthesis of the 5-aminotetrazole precursor.

Selective methylation at the N1 position of the tetrazole ring to yield the intermediate 1-methyl-5-aminotetrazole. google.comnih.govacs.org

Exhaustive methylation of the 5-amino group to afford the final product, N,N,1-trimethyl-1H-tetrazol-5-amine.

This step-wise approach allows for the controlled introduction of methyl groups at specific positions on the aminotetrazole scaffold.

Advanced Spectroscopic and Crystallographic Investigations of N,n,1 Trimethyl 1h Tetrazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise positioning of substituent groups and the nature of their electronic environments can be determined.

The structure of N,N,1-trimethyl-1H-tetrazol-5-amine features three methyl groups attached to different nitrogen atoms, resulting in distinct signals in both ¹H and ¹³C NMR spectra. The differentiation of these signals is key to confirming the substitution pattern.

The methyl group attached to the N1 position of the tetrazole ring is in a different chemical environment compared to the two equivalent methyl groups of the dimethylamino substituent at the C5 position. This electronic difference leads to separate resonances. For instance, in a related compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the N1-methyl group protons resonate as a singlet at approximately 3.96 ppm, while the corresponding carbon signal appears at 33.87 ppm. mdpi.com The two methyl groups on the exocyclic amino function are chemically equivalent, giving rise to a single, more intense proton signal and one carbon signal. The precise chemical shifts allow for the unambiguous assignment of the methyl groups, confirming the N1 and C5 substitution pattern on the tetrazole core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl Groups in a Substituted 1-Methyl-1H-tetrazole Derivative mdpi.com

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ (Tetrazole Ring) | 3.96 | 33.87 |

Note: Chemical shifts for the N,N-dimethylamino group are dependent on the specific compound and solvent but are expected to be distinct from the N1-methyl group.

To further validate structural assignments, experimental NMR data are often correlated with theoretical calculations. ufv.br Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to predict the NMR chemical shifts of a proposed structure. researchgate.netpnrjournal.com These computational models calculate the magnetic shielding tensors for each nucleus, which can be converted into chemical shifts.

A strong linear correlation between the experimentally observed and the theoretically calculated chemical shifts provides a high degree of confidence in the assigned structure. ufv.brmdpi.com This combined experimental-theoretical approach is a powerful tool for resolving ambiguities, especially in complex molecules where simple empirical prediction might be insufficient. researchgate.netacademie-sciences.fr Studies on various tetrazole derivatives have demonstrated the utility of this method in confirming tautomeric forms and conformational details. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the molecular structure in solution, single-crystal X-ray diffraction offers a definitive view of the molecule's arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray analysis provides an atomic-resolution, three-dimensional map of a molecule. Although specific crystallographic data for N,N,1-trimethyl-1H-tetrazol-5-amine is not widely available, the analysis of closely related structures, such as 1-benzyl-5-amino-1H-tetrazole, offers significant insight into the expected structural parameters of 1,5-disubstituted aminotetrazoles. academie-sciences.fr Such studies reveal that the tetrazole ring is typically planar. wikipedia.org

Table 2: Illustrative Crystallographic Data for a Related Compound, 1-Benzyl-5-amino-1H-tetrazole academie-sciences.fr

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉N₅ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 14.91 |

| b (Å) | 5.12 |

| c (Å) | 11.19 |

| β (°) | 90 |

| Volume (ų) | 852 |

Crystallographic data for 5-aminotetrazole (B145819) derivatives consistently show that the tetrazole ring is planar. wikipedia.org Furthermore, the exocyclic C5-amino bond often exhibits a shorter-than-expected length, suggesting a degree of double-bond character and conjugation of the amino group's lone pair with the π-system of the tetrazole ring. researchgate.net

A crucial aspect of crystal engineering is the study of intermolecular interactions. In many 5-aminotetrazole derivatives that possess N-H protons, extensive intermolecular hydrogen bonding networks are a dominant feature of the crystal packing. academie-sciences.frnih.gov These N-H···N hydrogen bonds link molecules into dimers, chains, or more complex three-dimensional networks. nih.govsemanticscholar.org However, in N,N,1-trimethyl-1H-tetrazol-5-amine, all labile protons have been replaced by methyl groups. Consequently, it lacks the classical hydrogen bond donors necessary for such strong interactions. The crystal structure of this compound would therefore be expected to be governed by weaker van der Waals forces and possibly weak C-H···N intermolecular contacts, which would likely result in different physical properties compared to its hydrogen-bonding analogues. beilstein-journals.org

Mass Spectrometry in Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. researchgate.net

For N,N,1-trimethyl-1H-tetrazol-5-amine (C₄H₉N₅), the molecular weight is 127.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 127.

The fragmentation of this molecule is predicted to follow pathways characteristic of both tetrazoles and aliphatic amines.

Loss of Nitrogen: A hallmark fragmentation of the tetrazole ring is the facile loss of a neutral molecule of dinitrogen (N₂), which has a mass of 28 Da. nih.gov This would produce a fragment ion at m/z 99.

Alpha-Cleavage: Amines commonly undergo α-cleavage, which involves the breaking of a C-C or C-N bond adjacent to the nitrogen atom. libretexts.org For the dimethylamino group, this would involve the loss of a methyl radical (•CH₃, 15 Da), leading to a stable, resonance-delocalized cation at m/z 112. This is often a predominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of N,N,1-Trimethyl-1H-Tetrazol-5-amine

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 127 | [C₄H₉N₅]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₃H₆N₅]⁺ | [M - CH₃]⁺ (Alpha-cleavage) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to investigate the vibrational and electronic properties of molecules. In the study of N,N,1-trimethyl-1H-tetrazol-5-amine and its derivatives, these methods provide valuable insights into the molecular structure, bonding, and electronic transitions.

The vibrational modes of tetrazole derivatives are complex due to the various stretching and bending motions of the tetrazole ring and its substituents. Theoretical and experimental studies on related 5-substituted 1H-tetrazoles provide a basis for understanding the expected IR spectral features of N,N,1-trimethyl-1H-tetrazol-5-amine. growingscience.compnrjournal.com The key vibrational modes include the stretching of C-N, N-N, and N=N bonds within the tetrazole ring, as well as the vibrations of the methyl groups attached to the ring nitrogen and the exocyclic amino group.

For instance, the nitration products of 5-amino-1-methyl-1H-tetrazole have been comprehensively characterized using vibrational spectroscopy, offering a reference for the assignment of spectral bands in related compounds. researchgate.net The presence of the N,N-dimethylamino group introduces additional vibrational modes, including C-N stretching and methyl group deformations, which can be identified in the IR spectrum.

The electronic transitions of tetrazole derivatives are typically observed in the UV region. Unsubstituted tetrazoles exhibit absorption maxima in the vacuum UV region (below 200 nm). pnrjournal.com However, the introduction of substituents can shift these absorptions to longer wavelengths. For example, Schiff bases of 5-aminotetrazole show UV absorption maxima around 240-245 nm. ajol.info The UV-Vis spectrum of N,N,1-trimethyl-1H-tetrazol-5-amine is expected to show absorptions corresponding to π → π* and n → π* transitions of the tetrazole ring and the amino group. Solvatochromism, a shift in the absorption maximum with a change in solvent polarity, has been observed in related mesoionic tetrazolium-5-aminides, suggesting that the electronic transitions in these molecules are sensitive to the surrounding environment. beilstein-journals.org

Table 1: Representative Infrared (IR) Vibrational Frequencies for Substituted 5-Aminotetrazole Derivatives This table presents typical IR absorption ranges for functional groups found in compounds structurally related to N,N,1-trimethyl-1H-tetrazol-5-amine. The exact peak positions for the target compound may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound(s) |

| N-H Stretch (if present) | 3190 - 3400 | 5-Aminotetrazole Schiff Bases ajol.info, 5-Vinyl-1H-tetrazole mdpi.com |

| C-H Stretch (methyl) | 2880 - 2940 | 5-Aminotetrazole Polymers |

| C=N Stretch (ring) | 1475 - 1632 | 5-Aminotetrazole Polymers |

| N-N, C-N Stretch (ring) | 759 - 1550 | 5-Aminotetrazole Polymers |

Table 2: Representative Ultraviolet-Visible (UV-Vis) Absorption Maxima for Substituted Tetrazole Derivatives This table provides examples of UV-Vis absorption maxima for compounds structurally related to N,N,1-trimethyl-1H-tetrazol-5-amine. The specific absorption wavelengths are dependent on the full molecular structure and solvent.

| Compound Type | λmax (nm) | Solvent |

| 5-Aminotetrazole Schiff Bases | 240 - 245 | Methanol ajol.info |

| 5-Aryloxy-(1H)-tetrazoles | 297 - 354 | Ethanol growingscience.com |

| 5-(Benzylthio)-1H-tetrazole | 271 | DMSO pnrjournal.com |

Terahertz (THz) Spectroscopy for Vibrational Fingerprinting in Nitrogen-Rich Compounds

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹), has emerged as a valuable tool for the characterization of nitrogen-rich compounds. These low-frequency modes often correspond to collective motions of the molecule, such as intermolecular vibrations, torsional modes of functional groups, and lattice vibrations in the solid state. These vibrations are highly specific to the molecular structure and crystalline packing, making THz spectroscopy a powerful technique for "vibrational fingerprinting."

For nitrogen-rich compounds like N,N,1-trimethyl-1H-tetrazol-5-amine, the THz region can provide unique spectral signatures that are not accessible with conventional mid-infrared spectroscopy. These fingerprints can be used for the identification and differentiation of isomers and polymorphs, which is particularly important for energetic materials and pharmaceuticals where the solid-state form can significantly impact properties and performance.

The THz spectrum of N,N,1-trimethyl-1H-tetrazol-5-amine would be expected to exhibit absorption features corresponding to the torsional modes of the N,N-dimethylamino group and the methyl group on the tetrazole ring, as well as intermolecular vibrations mediated by weak interactions in the solid state. These spectral features would be sensitive to the conformation of the molecule and its crystalline environment.

Table 3: Representative Terahertz (THz) Absorption Peaks for a Nitrogen-Rich Heterocyclic Compound This table presents experimental THz absorption peaks for 4-Amino-3,5-dinitropyrazole, a nitrogen-rich compound, to illustrate the typical frequency range of vibrational modes observed in THz spectroscopy for such molecules.

| Compound | Observed THz Absorption Peaks (THz) |

| 4-Amino-3,5-dinitropyrazole | 0.36, 1.20, 1.52, 1.77, 2.40, 2.75 |

Computational and Theoretical Studies on N,n,1 Trimethyl 1h Tetrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and properties of tetrazole derivatives. nih.govresearchgate.net Methods such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) are frequently employed to balance computational cost and accuracy. researchgate.netgrowingscience.com

Prediction of Molecular Geometry and Electronic Properties

DFT calculations are instrumental in predicting the ground-state geometry of N,N,1-trimethyl-1H-tetrazol-5-amine. By optimizing the molecular structure to find the lowest energy conformation, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined with high precision. For substituted 5-aminotetrazoles, theoretical calculations have shown that the exocyclic C5–N(amino) bond is typically shorter than a standard C–N single bond, indicating a degree of π-conjugation between the amino group's lone pair and the tetrazole ring system. researchgate.net The trimethyl substitution in N,N,1-trimethyl-1H-tetrazol-5-amine influences the planarity and electronic distribution of the molecule.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| N1–N2 Bond Length | ~1.34 Å | Endocyclic nitrogen-nitrogen bond |

| N4–C5 Bond Length | ~1.36 Å | Endocyclic nitrogen-carbon bond |

| C5–N(amino) Bond Length | ~1.39 Å | Exocyclic carbon-nitrogen bond |

| N1–C5 Bond Length | ~1.39 Å | Endocyclic nitrogen-carbon bond |

| N1–C(methyl) Bond Length | ~1.47 Å | Bond between ring nitrogen and methyl carbon |

| N1–C5–N(amino) Angle | ~125° | Angle defining substituent position |

This table presents hypothetical yet representative geometric parameters for N,N,1-trimethyl-1H-tetrazol-5-amine, based on DFT calculations performed on analogous tetrazole structures. nih.govbeilstein-archives.org

Beyond geometry, DFT is used to elucidate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a larger gap suggests higher stability. nih.gov The molecular electrostatic potential (MEP) map can also be calculated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Simulation of Spectroscopic Parameters (NMR, UV-Vis, THz)

Computational methods are invaluable for interpreting and predicting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For N,N,1-trimethyl-1H-tetrazol-5-amine, calculations would predict distinct signals for the three methyl groups, with the N1-methyl appearing at a different chemical shift from the two equivalent N,N-dimethyl protons, and a characteristic signal for the C5 carbon of the tetrazole ring. beilstein-archives.orgbeilstein-journals.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions. nih.govresearchgate.net The predicted absorption maxima (λmax) correspond to π→π* and n→π* transitions within the molecule's chromophore, which includes the tetrazole ring and the dimethylamino group.

Terahertz (THz) Spectroscopy: Theoretical calculations can also predict vibrational modes in the far-infrared or terahertz (THz) region. These low-frequency modes correspond to collective molecular motions, such as torsional rotations of substituent groups and intermolecular vibrations, providing a unique spectroscopic fingerprint for the molecule.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| ¹³C Chemical Shift (C5) | ~162-167 ppm | DFT/GIAO |

| ¹H Chemical Shift (N1-CH₃) | ~3.8-4.2 ppm | DFT/GIAO |

| ¹H Chemical Shift (N(CH₃)₂) | ~3.0-3.4 ppm | DFT/GIAO |

| UV-Vis λmax | ~220-250 nm | TD-DFT |

This table provides illustrative simulated spectroscopic data for N,N,1-trimethyl-1H-tetrazol-5-amine, based on computational studies of similar aminotetrazole compounds. researchgate.netbeilstein-journals.org

Quantum Chemical Investigations of Tautomerism and Isomerization Pathways

Theoretical Exploration of 1H- and 2H-Tautomerism in Aminotetrazoles

For many 5-aminotetrazoles, a dynamic equilibrium exists between different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the tetrazole ring. acs.org Numerous high-level quantum chemical studies, using methods like MP2 and CCSD(T), have investigated this phenomenon. nih.gov These studies consistently show that for the parent 5-aminotetrazole (B145819), the 2H-tautomer is energetically preferred over the 1H-tautomer in the gas phase. nih.govmdpi.com The energy barrier for the proton transfer between the N1 and N2 positions is significant, calculated to be around 45 kcal/mol. nih.gov

However, in the specific case of N,N,1-trimethyl-1H-tetrazol-5-amine , the presence of a methyl group covalently bonded to the N1 position precludes the possibility of 1H- and 2H-tautomerism. The molecule is "locked" into the 1H-isomeric form, simplifying its structural landscape relative to its unmethylated counterparts.

Mechanistic Insights into the Dimroth Rearrangement in N-Substituted 1H-Tetrazol-5-amines

A more relevant isomerization pathway for N-substituted 1H-tetrazol-5-amines is the Dimroth rearrangement. This is a well-known thermal or base-catalyzed isomerization in heterocyclic chemistry where endocyclic and exocyclic heteroatoms appear to switch places. For a 1-substituted-5-aminotetrazole, this involves the conversion to a 5-(substituted-amino)-1H-tetrazole.

Computational studies can provide profound mechanistic insights into this rearrangement. The generally accepted mechanism proceeds through a ring-opening step to form a reactive, and often transient, diazo or mesoionic intermediate. This is followed by rotation around a C–N bond and subsequent ring-closure to yield the rearranged product. Quantum chemical calculations can map this entire reaction pathway by:

Locating Transition States: Identifying the high-energy transition state structures for the ring-opening and ring-closing steps.

Characterizing Intermediates: Optimizing the geometry of the open-chain intermediate to confirm its existence on the potential energy surface.

Calculating Activation Barriers: Determining the energy difference between the reactant and the transition states, which dictates the reaction rate.

Reaction Mechanism Elucidation and Kinetic Parameter Calculations

Building on the mechanistic insights from quantum chemical investigations, it is possible to calculate key kinetic parameters for reactions like the Dimroth rearrangement or thermal decomposition. nih.govmdpi.com The primary goal is to compute the activation energy (Ea) and the pre-exponential factor (A) to understand the temperature dependence of the reaction rate constant (k), as described by the Arrhenius equation.

Computational approaches to this include:

Transition State Theory (TST): Conventional TST is widely used to estimate reaction rate constants from the calculated Gibbs free energy of activation (ΔG‡). nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path connecting the reactant, transition state, and product. This confirms that the identified transition state correctly links the desired reactant and product. nih.gov

For the Dimroth rearrangement of N,N,1-trimethyl-1H-tetrazol-5-amine, theoretical calculations would model the transformation to its isomer, 1-methyl-5-(dimethylamino)-1H-tetrazole. The kinetic parameters derived from such a study would quantify how readily this isomerization occurs. Similarly, these methods can be applied to predict the initial steps of thermal decomposition, a critical aspect for nitrogen-rich compounds. diva-portal.org

| Kinetic Parameter | Description | Relevance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction (e.g., Dimroth rearrangement). | A higher Ea implies a slower reaction rate and greater kinetic stability. |

| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and the reactants. | Directly used in Transition State Theory to calculate the rate constant. |

| Rate Constant (k) | A measure of the speed of the reaction at a given temperature. | Quantifies the kinetic feasibility of the rearrangement or decomposition pathway. |

This table outlines the key kinetic parameters that can be determined through computational studies to describe reaction mechanisms.

Reactivity and Derivatization of N,n,1 Trimethyl 1h Tetrazol 5 Amine Scaffold

Exploration of Reaction Pathways for Trimethylated Tetrazole Derivatives

The reaction pathways available to tetrazole derivatives are diverse and include N-substitution, cycloaddition, and ring-opening reactions. N-substitution reactions are particularly important for synthesizing N-substituted tetrazoles, which have significant applications in pharmaceuticals. Cycloaddition reactions, such as the Huisgen cycloaddition, allow for the formation of more complex heterocyclic structures. Under specific conditions, tetrazoles can also undergo ring-opening reactions, leading to various nitrogen-containing compounds.

One of the primary methods for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction. rsc.org This can occur between isocyanides and hydrazoic acid or trimethylsilyl (B98337) azide (B81097), or through a one-pot multicomponent reaction involving an amine or organic nitrile, triethyl orthoformate or an aldehyde, and sodium azide. rsc.org

Iron-based metalloradical catalysis has been shown to be effective for the selective C(sp³)–H bond amination of tetrazoles. acs.org Furthermore, by selecting the appropriate catalyst, it is possible to switch the chemoselectivity of a substrate from a molecular rearrangement to an allylic C(sp³)–H amination. acs.org

Heterocyclic Ring Transformations Involving the 1H-Tetrazole Core

Transformations of the tetrazole ring into other heterocyclic systems, as well as the conversion of other heterocycles into tetrazoles, are significant areas of study. capes.gov.br These interconversions have led to the development of important preparative methods and have raised interesting mechanistic questions. capes.gov.br

Functionalization and Derivatization Strategies at the Amine and Ring Positions

Functionalization of tetrazoles is a key strategy for developing new compounds with diverse applications. lifechemicals.com

N-Functionalization of the Exocyclic Amino Group

5-Aminotetrazole (B145819) serves as a foundational platform for a wide array of functionalized tetrazoles used in energetic materials. mdpi.com A common challenge is that modifying 5-aminotetrazole with nitro groups can significantly decrease molecular stability, while N-bridging functionalization may not effectively enhance density and performance. mdpi.com A successful approach to improve the density of 5-aminotetrazole involves the introduction of 4-amino-3,5-dinitropyrazole. mdpi.com

The functionalization of 5-substituted tetrazoles can be challenging as it often results in a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net Research has focused on developing reactions with high regioselectivity. researchgate.net

Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the tetrazole ring have a profound impact on its reactivity and the selectivity of its reactions. numberanalytics.com The electronic properties of substituents can influence the acidity of the tetrazole ring, with pKa values for 5-substituted tetrazoles ranging from approximately 4 to 6. numberanalytics.com This makes them suitable as bioisosteres for carboxylic acids in drug design. numberanalytics.com

Steric effects also play a crucial role, particularly in reactions involving bulky substituents or reagents, which can hinder or direct the approach of reactants. numberanalytics.com The reaction conditions, including temperature, solvent, and the presence of catalysts, are also critical factors that can be manipulated to control the rate and selectivity of tetrazole reactions. numberanalytics.com

DFT/B3LYP studies on a series of 5-substituted tetrazoles have shown that the aromaticity of the tetrazole ring changes significantly between different prototropic forms and is slightly dependent on the nature of the substituents. researchgate.net

Photodegradation and Thermal Decomposition Mechanisms

Photodegradation:

The photodecomposition of tetrazole derivatives consistently involves the cleavage of the tetrazole ring, which can lead to a variety of photoproducts. nih.govresearchgate.net The specific products formed are strongly influenced by the structure of the substituents on the ring. nih.gov Other contributing factors include the potential for tautomerism and the conformational flexibility of the substituents. nih.gov Achieving selectivity in the photochemical reactions of tetrazoles is a significant challenge, as these processes often yield mixtures of primary and secondary photoproducts. nih.govresearchgate.net However, by carefully selecting the solvent and other reaction conditions, it is possible to tune the photofragmentation process to achieve selectivity and generate stable, synthetically useful products. nih.gov Some tetrazole derivatives can be converted to nitrile imines under visible light irradiation in the presence of a photocatalyst. researchgate.netrsc.org

Thermal Decomposition:

The thermal decomposition of tetrazoles can proceed through different mechanisms depending on the substitution pattern. For N-substituted tetrazoles, it is suggested that decomposition begins with the direct elimination of a nitrogen molecule from the tetrazole ring. researchgate.net In contrast, C-substituted tetrazoles may first undergo tetrazole-azidoimine isomerization. researchgate.net

Studies on unsubstituted tetrazole have shown that tautomeric equilibria play a very important role in the mechanism of its thermal decomposition. acs.org The decomposition of many tetrazole derivatives occurs at temperatures below 200°C. researchgate.net For instance, the explosive tetrazene decomposes substantially to 5-aminotetrazole at 90°C. dtic.mil The thermal decomposition of 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole shows a violent decomposition stage between 270°C and 300°C, producing gaseous products such as N₂, HCN, and HN₃. energetic-materials.org.cn

Below is a table summarizing the decomposition characteristics of selected tetrazole compounds.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI), and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of the parent tetrazole amine. Optimize reaction conditions by controlling temperature (20–60°C) and pH (stable across a wide range, as shown in ). Use nucleophilic substitution with methylating agents (e.g., methyl iodide) in aprotic solvents like DMF. Monitor progress via HPLC or TLC. Adjust stoichiometry to minimize byproducts such as N-overalkylated derivatives .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm methyl group substitution patterns and amine proton absence.

- Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (C₃H₇N₅; 113.12 g/mol, per ).

- Elemental analysis to validate C, H, N content (±0.3% theoretical values). Cross-reference with NIST-reported InChIKey (AYZFMCOIISJDHU-UHFFFAOYSA-N for analogs) to confirm identity .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

- Methodological Answer : Measure thermodynamic parameters via:

- Differential Scanning Calorimetry (DSC) for ΔfH°solid (enthalpy of formation) and phase transitions.

- Combustion calorimetry for ΔcH°solid (combustion enthalpy).

- Sublimation studies to determine ΔsubH. Note discrepancies in reported values (e.g., ΔfH°solid varies by up to 5% across studies) and calibrate instruments using NIST reference data .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of 1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI)?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) to model reaction intermediates and transition states. Integrate with cheminformatics tools to screen substituent effects (e.g., phenyl or cyclohexyl groups, as in ). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) and compare with ICReDD’s reaction path search protocols .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°solid) across studies?

- Methodological Answer :

- Cross-validate data sources : Compare NIST-subscribed datasets ( ) with independent studies (e.g., Vorob'eva, 1990 in ).

- Assess experimental conditions : Variations in sample purity (e.g., hydrate vs. anhydrous forms) or calorimeter calibration may explain discrepancies.

- Apply error-propagation analysis to quantify uncertainties in derived parameters .

Q. How can the compound’s stability under extreme pH or thermal conditions be systematically evaluated?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) and monitor via LC-MS. indicates stability across pH 2–12, but validate for specific derivatives.

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for tetrazoles). Correlate with DSC data to detect polymorphic transitions .

Q. What mechanistic insights explain the compound’s reactivity in forming ionic liquids or coordination complexes?

- Methodological Answer : Investigate the lone pair on the tetrazole nitrogen for coordination (e.g., with transition metals like Cu²⁺). Use X-ray crystallography to resolve bonding geometries. For ionic liquid synthesis (e.g., tetrazolium-based), assess anion-exchange efficiency (e.g., PF₆⁻ vs. BF₄⁻) via conductivity measurements and NMR .

Data and Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.